![molecular formula C14H11ClN4O2S B2936334 Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852373-56-9](/img/structure/B2936334.png)

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

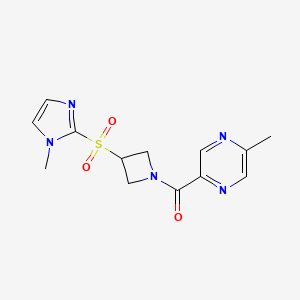

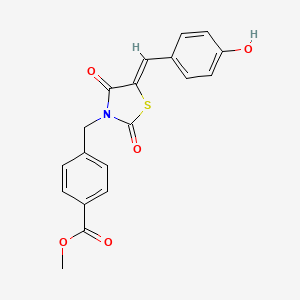

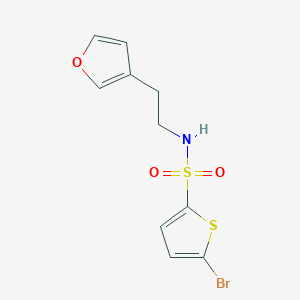

“Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a compound that belongs to the class of triazole compounds . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves aromatic nucleophilic substitution . For example, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol can yield various [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis

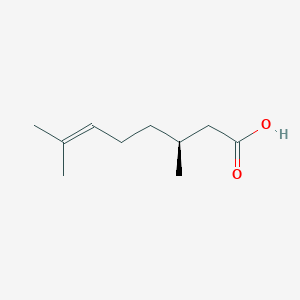

Triazole compounds, including “Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate”, have a molecular formula of C2H3N3 . They contain a triazole nucleus, which is a nitrogenous heterocyclic moiety .Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, they can intercalate with DNA, which is a process where the compounds insert themselves between the base pairs of the DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be analyzed using various techniques. For instance, the IR absorption spectra can be used to identify the presence of certain groups in the compounds .Wissenschaftliche Forschungsanwendungen

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: A Comprehensive Analysis:

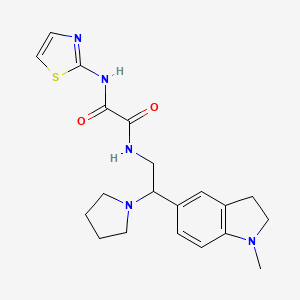

Anticancer Applications

This compound belongs to a class of chemicals that have been studied for their potential anticancer properties. Research has shown that similar compounds can inhibit the growth of cancer cells, particularly in breast cancer cell lines .

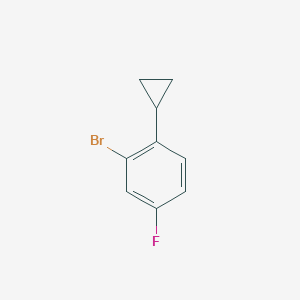

Antimicrobial Activities

Compounds within this family have demonstrated antimicrobial activities. They have been tested against a variety of bacterial and fungal strains, showing promise as potential antibiotics or antifungal agents .

Analgesic and Anti-inflammatory Properties

The chemical structure of this compound suggests it may possess analgesic and anti-inflammatory properties. Similar structures have been associated with reducing pain and inflammation in various models .

Antioxidant Effects

The triazolopyridazine moiety present in this compound is known to confer antioxidant effects. These properties are beneficial in combating oxidative stress, which is implicated in numerous diseases .

Antiviral Potential

Research on related compounds has indicated potential antiviral activities. These substances could be explored further for their efficacy against different viral infections .

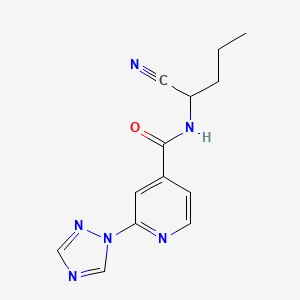

Enzyme Inhibition

Such compounds have been evaluated as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This application is crucial in designing drugs for conditions like glaucoma and Alzheimer’s disease .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets. This research aids in the rational design of more effective therapeutic agents .

Synthesis and Chemical Properties

The synthesis of this compound involves complex chemical reactions that yield a product with specific pharmacological activities. Understanding its chemical properties is vital for further application in drug development .

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4] - Springer Design and synthesis of new bis(1,2,4-triazolo[3,4- b ][1,3,4] - RSC Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4] - Sage Journals A review on ‘triazoles’: their chemistry, synthesis and - Springer Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole - MDPI

Wirkmechanismus

Target of Action

The primary targets of Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in these cellular processes .

Pharmacokinetics

The compound’s inhibitory activities towards its targets and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Zukünftige Richtungen

Triazole compounds have shown promise in various fields, particularly in medicinal chemistry . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, future research could focus on synthesizing and studying the potential of substituted 1,2,4-triazole analogues .

Eigenschaften

IUPAC Name |

methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUAAPYWGOZRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)